[3-(Dimethylsulfamoyl)-5-methylphenyl]boronic acid
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Overview
Description
[3-(Dimethylsulfamoyl)-5-methylphenyl]boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylsulfamoyl group and a methyl group. The molecular formula of this compound is C9H14BNO4S, and it has a molecular weight of approximately 243.09 g/mol.
Preparation Methods
The synthesis of [3-(Dimethylsulfamoyl)-5-methylphenyl]boronic acid typically involves the reaction of 3-(dimethylsulfamoyl)-5-methylphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of boronic acid derivatives and suitable coupling agents to facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to enhance the reaction efficiency .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production .
Chemical Reactions Analysis
[3-(Dimethylsulfamoyl)-5-methylphenyl]boronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
[3-(Dimethylsulfamoyl)-5-methylphenyl]boronic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations . In biology and medicine, this compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets and modulate biochemical pathways . Additionally, it finds applications in the pharmaceutical industry for the development of new drugs and in material science for the design of advanced materials .
Mechanism of Action
The mechanism of action of [3-(Dimethylsulfamoyl)-5-methylphenyl]boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design . The dimethylsulfamoyl group may enhance the compound’s stability and solubility, facilitating its interaction with biological systems .
Comparison with Similar Compounds
[3-(Dimethylsulfamoyl)-5-methylphenyl]boronic acid can be compared with other boronic acid derivatives such as phenylboronic acid and 4-(dimethylsulfamoyl)phenylboronic acid. While phenylboronic acid is a simpler compound with a single boronic acid group attached to a phenyl ring, this compound has additional substituents that confer unique properties .
Properties
IUPAC Name |
[3-(dimethylsulfamoyl)-5-methylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-7-4-8(10(12)13)6-9(5-7)16(14,15)11(2)3/h4-6,12-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJUXFXGERXXLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)S(=O)(=O)N(C)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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